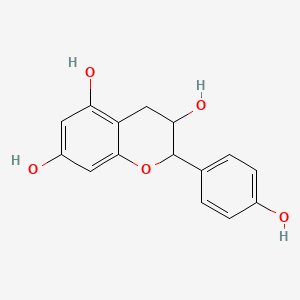

Afzelechin

Beschreibung

This compound has been reported in Prunus persica, Wisteria floribunda, and other organisms with data available.

from Hovenia dulcis; structure in first source

Eigenschaften

IUPAC Name |

(2R,3S)-2-(4-hydroxyphenyl)-3,4-dihydro-2H-chromene-3,5,7-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O5/c16-9-3-1-8(2-4-9)15-13(19)7-11-12(18)5-10(17)6-14(11)20-15/h1-6,13,15-19H,7H2/t13-,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSYUFYQTACJFML-DZGCQCFKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC=C(C=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](OC2=CC(=CC(=C21)O)O)C3=CC=C(C=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60300139 | |

| Record name | (2R,3S)-2-(4-Hydroxyphenyl)-3,5,7-chromanetriol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60300139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2545-00-8 | |

| Record name | Afzelechin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2545-00-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Afzelechin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002545008 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2R,3S)-2-(4-Hydroxyphenyl)-3,5,7-chromanetriol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60300139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AFZELECHIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W782YDV47U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Biosynthesis of Afzelechin in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Afzelechin, a flavan-3-ol, is a vital plant secondary metabolite and a precursor to proanthocyanidins, compounds with significant pharmaceutical and nutraceutical applications. Understanding its biosynthesis is critical for metabolic engineering and optimizing production. This guide provides an in-depth overview of the this compound biosynthesis pathway, detailing the enzymatic steps, key regulatory points, and relevant quantitative data. Furthermore, it supplies detailed experimental protocols for the analysis of key enzymes and the quantification of this compound, alongside pathway and workflow visualizations to facilitate comprehension.

The Core Biosynthesis Pathway of this compound

The synthesis of this compound is an extension of the general flavonoid pathway, originating from the amino acid L-phenylalanine. The pathway can be broadly divided into three stages: the general phenylpropanoid pathway, the flavonoid biosynthesis pathway, and the final branch leading to flavan-3-ols.

-

General Phenylpropanoid Pathway : This initial stage converts L-phenylalanine into p-Coumaroyl-CoA, a central precursor for numerous phenolic compounds. This process involves three key enzymes:

-

Flavonoid Biosynthesis Pathway : p-Coumaroyl-CoA enters the flavonoid-specific pathway, leading to the formation of dihydroflavonols, which are critical branch-point intermediates.[1]

-

Chalcone synthase (CHS) : Catalyzes the condensation of one molecule of p-Coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.

-

Chalcone isomerase (CHI) : Catalyzes the stereospecific cyclization of naringenin chalcone into (2S)-naringenin, a flavanone.

-

Flavanone 3-hydroxylase (F3H) : Hydroxylates (2S)-naringenin to produce dihydrokaempferol (DHK).[1]

-

-

Flavan-3-ol Branch : Dihydrokaempferol is the specific precursor for this compound. Two key enzymes, Dihydroflavonol 4-reductase (DFR) and Leucoanthocyanidin reductase (LAR), catalyze the final steps.

-

Dihydroflavonol 4-reductase (DFR) : Reduces dihydrokaempferol to its corresponding leucoanthocyanidin, leucopelargonidin.

-

Leucoanthocyanidin reductase (LAR) : Catalyzes the conversion of leucopelargonidin to (+)-afzelechin.

-

It is important to note that a parallel pathway exists for the synthesis of the stereoisomer (-)-epithis compound. This involves the conversion of leucopelargonidin to pelargonidin by anthocyanidin synthase (ANS), followed by the reduction of pelargonidin by anthocyanidin reductase (ANR).

Pathway Visualization

Quantitative Data on Key Enzymes

The efficiency and substrate preference of the enzymes DFR and LAR are critical determinants of this compound yield. While comprehensive kinetic data for all species and substrates are not available, studies on recombinant enzymes provide valuable insights.

Table 1: Kinetic Parameters of Dihydroflavonol 4-Reductase (DFR)

DFR exhibits varying affinities for different dihydroflavonol substrates. The Michaelis-Menten constant (Km) indicates the substrate concentration at which the enzyme operates at half of its maximum velocity. A lower Km value signifies a higher affinity.

| Enzyme Source | Substrate | Km (µM) | Reference |

| Camellia sinensis (CsDFRa) | Dihydrokaempferol (DHK) | 145.10 | |

| Dihydroquercetin (DHQ) | 41.80 | ||

| Dihydromyricetin (DHM) | 58.44 | ||

| Camellia sinensis (CsDFRc) | Dihydrokaempferol (DHK) | 42.31 | |

| Dihydroquercetin (DHQ) | 81.80 | ||

| Dihydromyricetin (DHM) | 105.56 |

Table 2: Specific Activity of Leucoanthocyanidin Reductase (LAR)

Specific kinetic parameters (Km, Vmax) for LAR with its direct substrate, leucopelargonidin, are not widely reported in the literature. However, the specific activity of a recombinant LAR from Desmodium uncinatum has been determined for the synthesis of the related flavan-3-ol, catechin. The enzyme was also shown to be active in synthesizing this compound.

| Enzyme Source | Substrate | Product | Specific Activity | Reference |

| Desmodium uncinatum | Leucocyanidin | (+)-Catechin | ~10 µmol min⁻¹ mg⁻¹ protein |

Experimental Protocols

The following sections provide detailed methodologies for the expression and assay of key enzymes, and for the quantification of this compound.

Protocol 1: Recombinant DFR/LAR Expression and Purification

This protocol describes the expression of His-tagged DFR or LAR in E. coli and subsequent purification using immobilized metal affinity chromatography (IMAC).

Methodology:

-

Cloning: The open reading frame (ORF) of the target gene (DFR or LAR) is amplified from cDNA and cloned into a suitable expression vector containing an N-terminal His-tag (e.g., pET-28a). The construct is then transformed into a competent E. coli expression strain like BL21(DE3).

-

Expression: A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of LB medium. The culture is grown at 37°C with shaking until it reaches an OD₆₀₀ of 0.6-0.8. Protein expression is induced by adding IPTG to a final concentration of 0.5 mM, and the culture is incubated at a lower temperature (e.g., 16-20°C) overnight to enhance protein solubility.

-

Purification: Cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF). Cells are lysed by sonication on ice. The lysate is clarified by centrifugation, and the supernatant containing the soluble protein is loaded onto a pre-equilibrated Ni-NTA affinity column. The column is washed with a buffer containing a low concentration of imidazole (e.g., 20 mM) to remove non-specifically bound proteins. The His-tagged protein is then eluted with a buffer containing a high concentration of imidazole (e.g., 250 mM). Protein purity is assessed by SDS-PAGE.

Protocol 2: In Vitro DFR Enzyme Assay

This assay measures the activity of DFR by detecting the formation of its product, which is subsequently converted to a colored anthocyanidin for spectrophotometric quantification.

Methodology:

-

Reaction Mixture: Prepare a 500 µL reaction mixture containing:

-

100 mM Tris-HCl buffer (pH 7.0)

-

2 mM NADPH

-

10 mg/mL substrate (Dihydrokaempferol, DHK)

-

35 µg of purified recombinant DFR protein

-

-

Incubation: Incubate the reaction mixture at 30°C for 30 minutes.

-

Conversion to Anthocyanidin: Stop the reaction and convert the unstable leucoanthocyanidin product to a stable colored anthocyanidin by adding 1.5 mL of butanol-HCl (95:5, v/v) and incubating at 95°C for 1 hour.

-

Quantification: Centrifuge the mixture to pellet any precipitate. Measure the absorbance of the supernatant at a wavelength corresponding to the absorption maximum of pelargonidin (the anthocyanidin derived from leucopelargonidin), typically around 515-530 nm.

-

Controls: Run parallel reactions using boiled enzyme or omitting the substrate as negative controls.

Protocol 3: Quantification of this compound in Plant Extracts by HPLC

This protocol outlines a general method for the extraction and quantification of this compound from plant tissue using High-Performance Liquid Chromatography with UV detection.

Methodology:

-

Extraction:

-

Lyophilize and grind plant tissue to a fine powder.

-

Extract a known weight of the powder (e.g., 100 mg) with a suitable solvent, typically 80% aqueous methanol or acetone, using sonication or shaking.

-

Centrifuge the mixture and collect the supernatant. Repeat the extraction process on the pellet to ensure complete recovery.

-

Combine the supernatants and evaporate the solvent under reduced pressure.

-

Redissolve the dried extract in a known volume of the initial mobile phase and filter through a 0.22 µm syringe filter before injection.

-

-

HPLC Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A typical gradient might start at 5-10% B, increasing to 30-40% B over 30-40 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector set at 280 nm.

-

Quantification: Prepare a calibration curve using an authentic this compound standard of known concentrations. Identify the this compound peak in the sample chromatogram based on its retention time compared to the standard. Calculate the concentration in the sample by interpolating its peak area on the calibration curve.

-

Conclusion and Future Directions

The biosynthetic pathway to this compound is well-established, proceeding through the general phenylpropanoid and flavonoid pathways, with DFR and LAR catalyzing the final dedicated steps. The substrate specificity of DFR is a key control point that dictates the flow of precursors towards this compound versus other flavan-3-ols. While progress has been made in characterizing these enzymes, a notable gap remains in the availability of detailed kinetic data for LAR, particularly with its native substrate leucopelargonidin. For drug development professionals, enhancing the production of this compound through metabolic engineering will require a deeper understanding of the regulatory networks governing this pathway, including the transcriptional control of key enzymes. Future research should focus on obtaining comprehensive kinetic data for LAR and elucidating the transcriptional factors that regulate the expression of DFR and LAR genes in high-yielding plant species. This knowledge will be instrumental in designing strategies to increase the flux towards this valuable pharmaceutical precursor.

References

Afzelechin and epiafzelechin stereochemistry

An In-Depth Technical Guide to the Stereochemistry of Afzelechin and Epithis compound

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flavan-3-ols are a class of flavonoids widely recognized for their potential health benefits, including antioxidant and anti-inflammatory properties. The biological activity of these compounds is intimately linked to their three-dimensional structure. This compound and epithis compound are diastereomeric flavan-3-ols that differ only in the stereochemistry at the C3 position of the heterocyclic C-ring. This subtle structural variance leads to significant differences in their physicochemical properties and biological functions. Understanding and controlling the stereochemistry of these molecules is therefore critical for research and for the development of new therapeutics.

This technical guide provides a comprehensive overview of the core stereochemical features of this compound and epithis compound, methods for their synthesis and characterization, and the implications of their stereoisomerism on biological activity.

Core Stereochemistry and Absolute Configuration

This compound and epithis compound possess two primary stereocenters at the C2 and C3 positions. The arrangement of the B-ring at C2 and the hydroxyl group at C3 determines their classification as either trans (this compound) or cis (epithis compound) isomers.

-

This compound possesses a 2,3-trans configuration. The most common naturally occurring enantiomer is (+)-afzelechin , which has a (2R, 3S) absolute configuration. Its enantiomer, (-)-afzelechin, has a (2S, 3R) configuration.

-

Epithis compound possesses a 2,3-cis configuration. The most common naturally occurring enantiomer is (-)-epithis compound , which has a (2R, 3R) absolute configuration[1]. Its enantiomer, (+)-epithis compound, has a (2S, 3S) configuration.

The stereochemical relationship between (+)-afzelechin and (-)-epithis compound is illustrated below.

References

The Pharmacological Profile of (+)-Afzelechin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Afzelechin, a flavan-3-ol found in various medicinal plants, including Bergenia ligulata, has garnered significant attention within the scientific community for its diverse pharmacological properties.[1] This technical guide provides an in-depth overview of the core pharmacological attributes of (+)-Afzelechin, with a focus on its anti-inflammatory, antioxidant, and α-glucosidase inhibitory activities. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals engaged in drug discovery and development. This document summarizes key quantitative data, details experimental protocols for cited studies, and visualizes complex biological pathways and workflows to facilitate a deeper understanding of (+)-Afzelechin's therapeutic potential.

Core Pharmacological Properties

(+)-Afzelechin exhibits a range of biological activities, with its anti-inflammatory, antioxidant, and enzyme inhibitory effects being the most extensively studied. These properties are underpinned by its ability to modulate key cellular signaling pathways.

Anti-Inflammatory Activity

(+)-Afzelechin has demonstrated potent anti-inflammatory effects both in vitro and in vivo.[1] Its mechanism of action involves the modulation of several key inflammatory pathways:

-

Inhibition of NF-κB Signaling: (+)-Afzelechin has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a pivotal transcription factor that governs the expression of numerous pro-inflammatory genes.[1][2] Studies have indicated that (+)-Afzelechin can suppress NF-κB-mediated luciferase reporter gene expression in a dose-dependent manner.[1]

-

Downregulation of Pro-inflammatory Enzymes and Cytokines: By targeting the NF-κB pathway, (+)-Afzelechin effectively reduces the expression and activity of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two key enzymes responsible for the production of inflammatory mediators like nitric oxide (NO) and prostaglandins. It has been observed to significantly inhibit the accumulation of iNOS and COX-2 proteins in TNF-α-stimulated HepG2 cells at concentrations as low as 0.1 μM. Furthermore, it has been shown to decrease the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β).

-

Activation of the Nrf2 Pathway: (+)-Afzelechin promotes the nuclear translocation of Nuclear factor erythroid 2-related factor 2 (Nrf2), a master regulator of the antioxidant response. This leads to the upregulation of antioxidant enzymes like heme oxygenase-1 (HO-1), which in turn contributes to the resolution of inflammation.

-

Modulation of the TLR4-MyD88-mTOR Pathway: In the context of particulate matter-induced lung injury, (+)-Afzelechin has been found to downregulate the expression of Toll-like receptor 4 (TLR4) and its downstream adapter protein, MyD88. This inhibition subsequently modulates the mammalian target of rapamycin (mTOR) signaling pathway, further contributing to its anti-inflammatory effects.

Antioxidant Activity

α-Glucosidase Inhibition

(+)-Afzelechin has been identified as an inhibitor of α-glucosidase, an enzyme involved in the digestion of carbohydrates. This inhibitory action can help to control postprandial hyperglycemia.

Quantitative Data Summary

The following tables summarize the available quantitative data on the pharmacological effects of (+)-Afzelechin.

Table 1: Anti-Inflammatory Activity of (+)-Afzelechin

| Parameter | Cell Line/Model | Concentration/Dose | Effect | Reference |

| NF-κB Inhibition | Human Umbilical Vein Endothelial Cells (HUVECs) | 2-20 µM | Dose-dependent inhibition of NF-κB luciferase reporter activity. | |

| iNOS and COX-2 Protein Inhibition | TNF-α-stimulated HepG2 cells | 0.1 µM | Significant inhibition of protein accumulation. | |

| TNF-α Production Inhibition | LPS-induced lung injury in mice | 0.04-0.4 mg/kg (i.v.) | Significant reduction in bronchoalveolar lavage fluid (BALF). | |

| iNOS Expression Inhibition | LPS-induced lung injury in mice | 0.04-0.4 mg/kg (i.v.) | Significant reduction in lung tissue. |

Table 2: α-Glucosidase Inhibitory Activity of (+)-Afzelechin

| Parameter | Enzyme Source | Value | Reference |

| ID50 | Not specified | 0.13 mM | MedchemExpress |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Anti-Inflammatory Activity Assays

-

Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Transfection: Cells are transiently transfected with an NF-κB luciferase reporter plasmid using a suitable transfection reagent.

-

Treatment: After 24 hours, cells are pre-treated with varying concentrations of (+)-Afzelechin (e.g., 2, 5, 10, 20 µM) for 1 hour.

-

Stimulation: Cells are then stimulated with an inflammatory agent, such as lipopolysaccharide (LPS; 1 µg/mL), for 6 hours.

-

Luciferase Assay: Cell lysates are collected, and luciferase activity is measured using a luminometer according to the manufacturer's protocol for the luciferase assay system.

-

Data Analysis: Results are expressed as relative luciferase activity, normalized to the protein concentration of the cell lysates.

-

Cell Culture and Treatment: HUVECs or other suitable cell lines are cultured and treated with (+)-Afzelechin and an inflammatory stimulus (e.g., LPS) as described above.

-

Protein Extraction: Whole-cell lysates are prepared using a lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a protein assay kit (e.g., BCA assay).

-

SDS-PAGE and Electrotransfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for iNOS, COX-2, and a loading control (e.g., β-actin). Subsequently, the membrane is incubated with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: The intensity of the protein bands is quantified using image analysis software.

Antioxidant Activity Assays

-

Preparation of DPPH Solution: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) is prepared in methanol (e.g., 0.1 mM).

-

Reaction Mixture: In a 96-well plate, various concentrations of (+)-Afzelechin are mixed with the DPPH solution. A control containing only methanol and DPPH is also prepared.

-

Incubation: The plate is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Absorbance Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a microplate reader.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: [(Abs_control - Abs_sample) / Abs_control] x 100.

-

IC50 Determination: The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of (+)-Afzelechin.

α-Glucosidase Inhibition Assay

-

Enzyme and Substrate Preparation: A solution of α-glucosidase from Saccharomyces cerevisiae and a solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), are prepared in a suitable buffer (e.g., phosphate buffer, pH 6.8).

-

Reaction Mixture: In a 96-well plate, varying concentrations of (+)-Afzelechin are pre-incubated with the α-glucosidase solution for a short period (e.g., 10 minutes) at 37°C.

-

Initiation of Reaction: The reaction is initiated by adding the pNPG solution to the wells.

-

Kinetic Measurement: The absorbance at 405 nm is measured at regular intervals for a specific duration (e.g., every minute for 30 minutes) using a microplate reader to monitor the formation of p-nitrophenol.

-

Calculation of Inhibition: The rate of the reaction is determined from the linear portion of the absorbance versus time curve. The percentage of inhibition is calculated as [(Rate_control - Rate_sample) / Rate_control] x 100.

-

ID50/IC50 Determination: The ID50 or IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined from a dose-response curve.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathways modulated by (+)-Afzelechin and a typical experimental workflow for its analysis.

Caption: NF-κB Signaling Pathway and Inhibition by (+)-Afzelechin.

Caption: Nrf2 Signaling Pathway Activation by (+)-Afzelechin.

Caption: TLR4-MyD88-mTOR Pathway and its Modulation by (+)-Afzelechin.

Caption: General Experimental Workflow for Pharmacological Profiling.

References

In Vitro Antioxidant Activity of Afzelechin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Afzelechin, a flavan-3-ol, is a natural polyphenolic compound found in a variety of plants. Like other flavonoids, it is recognized for its potential health benefits, which are largely attributed to its antioxidant properties. This technical guide provides an in-depth overview of the in vitro antioxidant activity of this compound, focusing on the detailed experimental protocols for its evaluation and the underlying molecular mechanisms. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and natural product research.

Quantitative Antioxidant Activity of this compound

The antioxidant capacity of this compound has been evaluated using various in vitro assays. These assays measure the ability of the compound to scavenge free radicals and reduce oxidizing agents. The most common assays include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and the Ferric Reducing Antioxidant Power (FRAP) assay. The results are typically expressed as the half-maximal inhibitory concentration (IC50) for DPPH and ABTS assays, and in terms of ferric reducing equivalence for the FRAP assay.

While specific quantitative data for pure this compound is not widely available in the public domain, the following table summarizes the typical parameters measured in these assays. Researchers are encouraged to perform these assays to determine the specific values for their samples of interest.

| Assay | Parameter Measured | Typical Unit of Measurement | Positive Control |

| DPPH Radical Scavenging Assay | IC50 | µg/mL or µM | Ascorbic Acid, Trolox, Quercetin |

| ABTS Radical Scavenging Assay | IC50 | µg/mL or µM | Ascorbic Acid, Trolox |

| Ferric Reducing Antioxidant Power (FRAP) | FRAP Value | µmol Fe(II)/g or mM FeSO₄ equivalent | Ascorbic Acid, Trolox, Ferrous Sulfate |

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible assessment of antioxidant activity. The following sections provide comprehensive protocols for the most common in vitro antioxidant assays.

2,2-Diphenyl-1-picrylhydrazyl (DPPH) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.[1][2]

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (or Ethanol), spectrophotometric grade

-

This compound (test sample)

-

Positive control (e.g., Ascorbic acid, Trolox)

-

Spectrophotometer or microplate reader

-

Cuvettes or 96-well microplates

Procedure:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark.

-

Preparation of Sample Solutions: Prepare a stock solution of this compound in methanol. From the stock solution, prepare a series of dilutions to obtain a range of concentrations.

-

Reaction Mixture: To a cuvette or a well of a microplate, add a specific volume of the DPPH solution and an equal volume of the sample solution (or standard/blank).

-

Incubation: The mixture is shaken and incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Absorbance Measurement: The absorbance of the solution is measured at the characteristic wavelength of DPPH (around 517 nm) using a spectrophotometer.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

-

% Scavenging = [(A_control - A_sample) / A_control] x 100

-

Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

-

IC50 Determination: The IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the sample concentrations.

Experimental Workflow for DPPH Assay

Caption: Workflow for DPPH radical scavenging assay.

2,2'-Azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.[3]

Materials:

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

-

Potassium persulfate

-

Methanol (or Ethanol)

-

This compound (test sample)

-

Positive control (e.g., Trolox)

-

Spectrophotometer or microplate reader

Procedure:

-

Preparation of ABTS Radical Cation (ABTS•+): A 7 mM aqueous solution of ABTS is mixed with a 2.45 mM aqueous solution of potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

-

Dilution of ABTS•+ Solution: The ABTS•+ solution is diluted with methanol or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Reaction: A small volume of the sample (or standard) is added to a larger volume of the diluted ABTS•+ solution.

-

Incubation: The reaction mixture is incubated for a specific time (e.g., 6 minutes) at room temperature.

-

Absorbance Measurement: The absorbance is measured at 734 nm.

-

Calculation: The percentage of inhibition is calculated, and the IC50 value is determined similarly to the DPPH assay.

Experimental Workflow for ABTS Assay

Caption: Workflow for ABTS radical scavenging assay.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The formation of a blue-colored ferrous-tripyridyltriazine complex is monitored spectrophotometrically.[4][5]

Materials:

-

Acetate buffer (300 mM, pH 3.6)

-

2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)

-

Ferric chloride (FeCl₃) solution (20 mM)

-

This compound (test sample)

-

Positive control (e.g., Ferrous sulfate, Trolox)

-

Spectrophotometer or microplate reader

Procedure:

-

Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. The reagent should be prepared fresh and warmed to 37°C before use.

-

Reaction: A small volume of the sample is added to a larger volume of the FRAP reagent.

-

Incubation: The mixture is incubated at 37°C for a specified time (e.g., 30 minutes).

-

Absorbance Measurement: The absorbance of the blue-colored complex is measured at 593 nm.

-

Calculation: The antioxidant capacity is determined by comparing the absorbance of the sample with a standard curve prepared using a known concentration of ferrous sulfate. The results are expressed as FRAP values.

Experimental Workflow for FRAP Assay

Caption: Workflow for Ferric Reducing Antioxidant Power (FRAP) assay.

Molecular Mechanism of Antioxidant Action: The Nrf2 Signaling Pathway

The antioxidant effects of many polyphenols, including this compound, are mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.

Under basal conditions, Nrf2 is kept in the cytoplasm by its inhibitor protein, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. When cells are exposed to oxidative stress or electrophiles, such as certain phytochemicals, specific cysteine residues in Keap1 are modified. This modification leads to a conformational change in Keap1, disrupting the Nrf2-Keap1 interaction.

Once released from Keap1, Nrf2 translocates to the nucleus. In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. This binding initiates the transcription of numerous antioxidant enzymes and cytoprotective proteins, including Heme Oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1). These enzymes play a crucial role in detoxifying reactive oxygen species (ROS) and protecting cells from oxidative damage. Studies have shown that (+)-Afzelechin facilitates the nuclear translocation of Nrf2 and increases its binding to AREs, thereby enhancing the cellular antioxidant defense.

This compound-Mediated Activation of the Nrf2 Signaling Pathway

Caption: this compound activates the Nrf2 antioxidant pathway.

Conclusion

This compound exhibits significant in vitro antioxidant activity, which is a key contributor to its potential health-promoting effects. The standardized protocols for DPPH, ABTS, and FRAP assays provided in this guide offer a reliable framework for the quantitative assessment of its antioxidant capacity. Furthermore, the elucidation of its mechanism of action through the Nrf2 signaling pathway provides a molecular basis for its cytoprotective effects. This technical guide serves as a valuable resource for the scientific community to further explore and harness the therapeutic potential of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]

- 3. ijpsonline.com [ijpsonline.com]

- 4. Evaluation of antioxidant capacity of 13 plant extracts by three different methods: cluster analyses applied for selection of the natural extracts with higher antioxidant capacity to replace synthetic antioxidant in lamb burgers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. zjms.hmu.edu.krd [zjms.hmu.edu.krd]

The Role of Afzelechin in Traditional Medicine: A Technical Guide

Abstract

Afzelechin, a flavan-3-ol found in a variety of medicinal plants, has a long history of use in traditional medicine for treating a range of ailments, including urinary tract disorders, inflammatory conditions, and infections. This technical guide provides an in-depth analysis of the scientific evidence supporting the traditional uses of this compound. It summarizes quantitative data on its biological activities, details experimental protocols for its study, and elucidates the molecular signaling pathways through which it exerts its therapeutic effects. This document is intended for researchers, scientists, and drug development professionals interested in the pharmacological potential of this natural compound.

Traditional and Ethnomedicinal Uses of this compound

This compound is a key bioactive constituent in several plants utilized in traditional medicine systems, most notably in Ayurveda. The primary source of this compound in these traditions is the rhizome of Bergenia ligulata (also known as Paashaanbheda), a plant revered for its therapeutic properties.[1][2][3][4][5]

Traditional preparations of Bergenia ligulata for urinary tract ailments, such as kidney and bladder stones, typically involve creating a decoction or powder from the rhizomes and roots. In Ayurveda, the name "Pashanbheda" translates to "stone breaker," highlighting its reputed ability to dissolve urinary calculi. Beyond its use for urinary complaints, traditional medicine also employs this compound-containing plants for their anti-inflammatory, antioxidant, diuretic, antipyretic, antibacterial, and hepatoprotective activities. The rhizome paste is also used topically for boils and wounds.

Quantitative Bioactivity Data

The therapeutic effects of this compound are supported by a growing body of scientific research. The following tables summarize the key quantitative data from various in vitro and in vivo studies.

| Biological Activity | Assay | Test System | Result (IC50 / Value) | Reference |

| α-Glucosidase Inhibition | Enzymatic Assay | Saccharomyces cerevisiae α-glucosidase | 0.13 mM | |

| Antioxidant Activity | DPPH Radical Scavenging | In vitro | 50 µg/mL (for B. ligulata extract) | |

| Antimicrobial Activity | Minimum Inhibitory Concentration (MIC) | Staphylococcus aureus | 156 µg/mL (for a related this compound derivative) |

| In Vivo Anti-Inflammatory Activity | Animal Model | Inducer | Dosage | Effect | Reference |

| Anti-inflammatory | BALB/c Mice | Lipopolysaccharide (LPS) | 0.04 - 0.4 mg/kg (intravenous) | Significantly reduced TNF-α production in bronchoalveolar lavage fluid (BALF) and decreased iNOS expression in lung tissue. |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's bioactivities.

α-Glucosidase Inhibition Assay

This assay determines the ability of this compound to inhibit the α-glucosidase enzyme, which is involved in carbohydrate digestion.

-

Enzyme and Substrate:

-

α-glucosidase from Saccharomyces cerevisiae (Type I, lyophilized powder, Sigma, EC 3.2.1.20) is used.

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG) is used as the substrate.

-

-

Procedure:

-

Prepare a solution of α-glucosidase (e.g., 0.01 U/mL) in a suitable buffer (e.g., 50 mM potassium phosphate buffer, pH 7.0).

-

Prepare various concentrations of this compound.

-

In a 96-well microplate, mix the α-glucosidase solution with the this compound solution (or buffer for control).

-

Pre-incubate the mixture at 37°C for a specified time (e.g., 2 minutes).

-

Initiate the reaction by adding the pNPG substrate (e.g., 4 mM).

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 5 minutes).

-

Monitor the formation of p-nitrophenol by measuring the absorbance at 405 nm at regular intervals.

-

The percentage of inhibition is calculated, and the IC50 value is determined from a dose-response curve.

-

In Vivo Anti-Inflammatory Activity in LPS-Induced Lung Injury in Mice

This model is used to evaluate the anti-inflammatory effects of this compound in a living organism.

-

Animal Model:

-

BALB/c mice are commonly used.

-

-

Procedure:

-

Induce acute lung injury by intratracheal instillation of lipopolysaccharide (LPS) from E. coli (e.g., 10 µ g/mouse ).

-

Administer this compound intravenously at various doses (e.g., 0.04-0.4 mg/kg) at a specific time point relative to LPS administration (e.g., 6 hours after).

-

A control group receives LPS but no this compound.

-

After a set period (e.g., 24 hours), euthanize the mice.

-

Collect bronchoalveolar lavage fluid (BALF) and lung tissue.

-

Analyze BALF for inflammatory markers such as TNF-α using ELISA.

-

Analyze lung tissue for the expression of inflammatory proteins like iNOS via Western blotting or immunohistochemistry.

-

Signaling Pathways and Mechanisms of Action

This compound exerts its biological effects by modulating key cellular signaling pathways. The following diagrams illustrate the proposed mechanisms.

Nrf2 Signaling Pathway

This compound has been shown to activate the Nrf2 antioxidant response pathway, which plays a crucial role in protecting cells from oxidative stress.

References

Afzelechin as a Potent Alpha-Glucosidase Inhibitor: A Technical Overview for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Postprandial hyperglycemia is a critical factor in the pathophysiology of type 2 diabetes mellitus. A key therapeutic strategy to manage this condition is the inhibition of α-glucosidase, an enzyme located in the brush border of the small intestine responsible for the breakdown of complex carbohydrates into absorbable monosaccharides. By inhibiting this enzyme, the rate of carbohydrate digestion and subsequent glucose absorption is reduced, leading to a blunted postprandial glucose excursion. Natural products have long been a valuable source of novel therapeutic agents, and flavonoids, in particular, have garnered significant attention for their diverse pharmacological activities. Among these, afzelechin, a flavan-3-ol, has emerged as a promising α-glucosidase inhibitor. This technical guide provides an in-depth analysis of this compound's potential in this capacity, summarizing the available quantitative data, detailing relevant experimental protocols, and outlining key molecular interactions.

Quantitative Inhibition Data

(+)-Afzelechin, a natural compound isolated from the rhizomes of Bergenia ligulata, has demonstrated significant inhibitory activity against α-glucosidase.[1] The primary quantitative measure of its potency is the half-maximal inhibitory concentration (IC50) or, as reported in the foundational study, the 50% inhibition dose (ID50).

| Compound | Reported Potency (ID50) | Source |

| (+)-Afzelechin | 0.13 mM | [1] |

Note: The ID50 value was reported in the initial study. For the purpose of this guide, it is considered equivalent to the IC50 value.

A pivotal study also investigated the structure-activity relationship of this compound by evaluating several of its derivatives.[1] However, the specific quantitative inhibition data for these derivatives are not publicly available in the accessed literature. The derivatives synthesized and evaluated were:

-

(+)-Afzelechin tetraacetate

-

(+)-5,7,4'-trimethoxythis compound

-

(+)-Tetramethoxythis compound

-

(+)-3-acetyl-5,7,4'-trimethoxythis compound

Further research to elucidate the IC50 values of these derivatives is crucial for a comprehensive understanding of the structure-activity relationship and for guiding future lead optimization efforts.

Experimental Protocols

The following sections detail the methodologies for key experiments relevant to the evaluation of this compound as an α-glucosidase inhibitor. These protocols are based on established methods in the field, as specific details from the primary this compound study were not fully accessible.

In Vitro α-Glucosidase Inhibition Assay

This assay is fundamental for determining the inhibitory potency of a compound against α-glucosidase.

Materials:

-

α-Glucosidase from Saccharomyces cerevisiae (e.g., Sigma-Aldrich)

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG) (substrate)

-

(+)-Afzelechin (test compound)

-

Acarbose (positive control)

-

Phosphate buffer (e.g., 50 mM, pH 6.8)

-

Sodium carbonate (Na₂CO₃)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of α-glucosidase in phosphate buffer.

-

Prepare a stock solution of pNPG in phosphate buffer.

-

Prepare stock solutions of (+)-afzelechin and acarbose in DMSO. Serially dilute these stock solutions to obtain a range of test concentrations.

-

-

Assay Protocol:

-

In a 96-well microplate, add 50 µL of phosphate buffer to each well.

-

Add 10 µL of the test compound solution (or DMSO for the control) to the respective wells.

-

Add 20 µL of the α-glucosidase solution to each well and incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding 20 µL of the pNPG solution to each well.

-

Incubate the plate at 37°C for 20 minutes.

-

Terminate the reaction by adding 100 µL of Na₂CO₃ solution.

-

Measure the absorbance of the resulting p-nitrophenol at 405 nm using a microplate reader.

-

-

Data Analysis:

-

The percentage of inhibition is calculated using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Enzyme Kinetic Studies

To determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed), enzyme kinetic studies are performed.

Procedure:

-

The α-glucosidase inhibition assay is performed as described above, with the following modifications:

-

A range of substrate (pNPG) concentrations is used.

-

The assay is performed in the absence and presence of different, fixed concentrations of (+)-afzelechin.

-

-

Data Analysis:

-

The initial reaction velocities (V) are calculated from the absorbance measurements.

-

Lineweaver-Burk plots (1/V vs. 1/[S], where [S] is the substrate concentration) are generated for each inhibitor concentration.

-

The type of inhibition is determined by analyzing the changes in the Michaelis-Menten constant (Km) and the maximum velocity (Vmax) from the Lineweaver-Burk plots.

-

Competitive inhibition: Vmax remains unchanged, while Km increases.

-

Non-competitive inhibition: Vmax decreases, while Km remains unchanged.

-

Uncompetitive inhibition: Both Vmax and Km decrease.

-

Mixed inhibition: Both Vmax and Km are altered, but not in a manner consistent with the other types.

-

-

The inhibition constant (Ki) can be determined from secondary plots, such as a Dixon plot.

-

Visualizations

Experimental Workflow for α-Glucosidase Inhibition Assay

Caption: Workflow for determining the IC50 of this compound against α-glucosidase.

Hypothesized Mechanism of α-Glucosidase Inhibition

While the specific inhibition kinetics for this compound are not yet publicly available, many flavonoids are known to be mixed or non-competitive inhibitors of α-glucosidase. The following diagram illustrates a generalized, hypothetical non-competitive inhibition mechanism.

Caption: A generalized non-competitive inhibition model for α-glucosidase by this compound.

Conclusion and Future Directions

(+)-Afzelechin has been identified as a potent inhibitor of α-glucosidase with an ID50 of 0.13 mM. This finding positions this compound as a promising lead compound for the development of novel therapeutics for the management of type 2 diabetes. However, to fully realize its potential, further research is imperative. Key future directions include:

-

Determination of Inhibition Kinetics: Elucidating the precise mode of inhibition (competitive, non-competitive, etc.) and the corresponding kinetic parameters (Ki, Km, Vmax) is essential for understanding the mechanism of action.

-

Comprehensive Structure-Activity Relationship (SAR) Studies: The preliminary investigation into this compound derivatives needs to be expanded with quantitative data to guide the rational design of more potent and selective inhibitors.

-

In Vivo Efficacy and Safety Studies: Preclinical studies in animal models are necessary to evaluate the in vivo efficacy in reducing postprandial hyperglycemia and to assess the safety profile of this compound.

-

Exploration of Signaling Pathways: Investigating the potential impact of this compound on relevant cellular signaling pathways could reveal additional mechanisms contributing to its anti-diabetic effects.

References

Cardiovascular Protective Effects of Afzelechin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Afzelechin, a flavan-3-ol, is a natural phenolic compound found in various plants. As a member of the flavonoid family, it has garnered significant interest for its potential therapeutic properties, particularly in the realm of cardiovascular health. This technical guide provides an in-depth overview of the current understanding of the cardiovascular protective effects of this compound, with a focus on its antioxidant and anti-inflammatory mechanisms. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying signaling pathways to support further research and drug development endeavors.

Core Mechanisms of Cardiovascular Protection

The cardioprotective effects of this compound are primarily attributed to its potent antioxidant and anti-inflammatory properties. These activities are interconnected and contribute to the amelioration of various pathological processes underlying cardiovascular diseases, such as atherosclerosis, ischemia-reperfusion injury, and endothelial dysfunction.

Antioxidant Activity

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key driver of cardiovascular disease. This compound exhibits significant antioxidant potential by directly scavenging free radicals and by activating endogenous antioxidant defense systems.

Quantitative Data on Antioxidant Activity

While comprehensive quantitative data for this compound's antioxidant capacity across all standard assays is not yet fully available in the literature, a study has reported its potent DPPH radical scavenging activity.

| Antioxidant Assay | Compound | IC50 Value (µM) | Reference |

| DPPH Radical Scavenging | (-)-Afzelechin | 21.8 | [1] |

| DPPH Radical Scavenging | (+)-Catechin | 13.5 | [1] |

| DPPH Radical Scavenging | (-)-Catechin | 13.6 | [1] |

| DPPH Radical Scavenging | (-)-Epicatechin | 20.9 | [1] |

| DPPH Radical Scavenging | Trolox (Positive Control) | 48.8 | [1] |

Table 1: DPPH Radical Scavenging Activity of this compound and Related Flavanols.

Anti-inflammatory Effects

Chronic inflammation is a critical component in the pathogenesis of atherosclerosis and other cardiovascular diseases. This compound has demonstrated significant anti-inflammatory effects by modulating key inflammatory mediators and signaling pathways. A key study investigated the effects of (+)-Afzelechin on lipopolysaccharide (LPS)-induced inflammation in human umbilical vein endothelial cells (HUVECs) and in a mouse model of acute lung injury, which serves as a model for systemic inflammation relevant to cardiovascular conditions.

Quantitative Data on Anti-inflammatory Effects

| Parameter | Cell/Animal Model | Treatment | Concentration/Dose | Result | Reference |

| iNOS Protein Expression | LPS-stimulated HUVECs | (+)-Afzelechin | 2-20 µM | Dose-dependent decrease | |

| COX-2 Protein Expression | LPS-stimulated HUVECs | (+)-Afzelechin | 2-20 µM | Dose-dependent decrease | |

| Nitric Oxide (NO) Production | LPS-stimulated HUVECs | (+)-Afzelechin | 2-20 µM | Dose-dependent decrease | |

| Prostaglandin E2 (PGE2) Production | LPS-stimulated HUVECs | (+)-Afzelechin | 2-20 µM | Dose-dependent decrease | |

| IL-1β Expression | LPS-stimulated HUVECs | (+)-Afzelechin | 2-20 µM | Dose-dependent decrease | |

| TNF-α Production | LPS-injected mice (BALF) | (+)-Afzelechin | 0.04-0.4 mg/kg | Significant reduction | |

| iNOS Expression | LPS-injected mice (Lung Tissue) | (+)-Afzelechin | 0.4 mg/kg | Significant reduction |

Table 2: Anti-inflammatory Effects of (+)-Afzelechin.

Signaling Pathways Modulated by this compound

The antioxidant and anti-inflammatory effects of this compound are mediated through the modulation of several key intracellular signaling pathways.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the endogenous antioxidant response. Studies have shown that (+)-Afzelechin facilitates the nuclear translocation of Nrf2 and increases its binding to the antioxidant response element (ARE), leading to the upregulation of antioxidant enzymes like heme oxygenase-1 (HO-1). This enhances the cell's capacity to counteract oxidative stress.

NF-κB Signaling Pathway

Nuclear factor-kappa B (NF-κB) is a key transcription factor that regulates the expression of pro-inflammatory genes, including iNOS and COX-2. Evidence suggests that (+)-Afzelechin inhibits the LPS-induced activation of NF-κB, thereby downregulating the expression of these inflammatory mediators.

Putative Signaling Pathways

Based on studies of structurally related flavan-3-ols like (-)-epicatechin, this compound is likely to exert its cardiovascular protective effects through the modulation of other critical signaling pathways, including the PI3K/Akt and MAPK pathways. These pathways are crucial for endothelial function, cell survival, and the regulation of cardiac hypertrophy and fibrosis.

The Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) pathway plays a vital role in promoting cell survival and regulating endothelial nitric oxide synthase (eNOS) activity. Activation of this pathway leads to the phosphorylation and activation of eNOS, resulting in increased nitric oxide (NO) production. NO is a key signaling molecule that promotes vasodilation, inhibits platelet aggregation, and reduces inflammation.

Mitogen-activated protein kinase (MAPK) signaling cascades are involved in a wide range of cellular processes, including inflammation, apoptosis, and cell growth. In the cardiovascular system, the p38 MAPK and JNK pathways are often associated with stress responses and inflammation, while the ERK1/2 pathway is generally linked to cell survival and proliferation. It is plausible that this compound may selectively modulate these pathways to exert its protective effects.

Experimental Protocols

This section provides an overview of the methodologies used to assess the antioxidant and anti-inflammatory properties of this compound.

Antioxidant Activity Assays

-

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

-

Protocol Outline:

-

Prepare a stock solution of DPPH in methanol.

-

Prepare various concentrations of this compound and a positive control (e.g., Trolox, Ascorbic Acid) in a suitable solvent.

-

Mix the this compound/control solutions with the DPPH solution.

-

Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance at a specific wavelength (e.g., 517 nm) using a spectrophotometer.

-

Calculate the percentage of radical scavenging activity and determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).

-

-

Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), which is blue-green in color. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The change in absorbance is measured to determine the antioxidant capacity.

-

Protocol Outline:

-

Generate the ABTS•+ by reacting ABTS stock solution with potassium persulfate and allowing it to stand in the dark for 12-16 hours.

-

Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline) to a specific absorbance at a certain wavelength (e.g., 734 nm).

-

Add various concentrations of this compound or a positive control to the diluted ABTS•+ solution.

-

After a set incubation time, measure the absorbance at the specified wavelength.

-

Calculate the percentage of inhibition and determine the IC50 value.

-

In Vitro Anti-inflammatory Assays

-

Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are a commonly used cell line to model the vascular endothelium.

-

Stimulation: Cells are typically stimulated with an inflammatory agent like Lipopolysaccharide (LPS) to induce an inflammatory response.

-

Treatment: Cells are pre-treated or co-treated with various concentrations of this compound.

-

Measurement of NO and PGE2:

-

Nitric Oxide (NO) production can be quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

-

Prostaglandin E2 (PGE2) levels in the supernatant can be measured using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

-

-

Gene and Protein Expression Analysis:

-

Quantitative Real-Time PCR (qRT-PCR): To measure the mRNA expression levels of inflammatory genes like iNOS and COX-2.

-

Western Blotting: To determine the protein levels of iNOS, COX-2, and key signaling proteins (e.g., phosphorylated and total forms of Nrf2, NF-κB, Akt, p38, ERK, JNK).

-

Conclusion and Future Directions

This compound demonstrates significant promise as a cardioprotective agent, primarily through its potent antioxidant and anti-inflammatory activities. The available evidence strongly suggests that this compound modulates key signaling pathways, including the Nrf2 and NF-κB pathways, to exert these beneficial effects. While the involvement of other crucial cardiovascular signaling pathways like PI3K/Akt and MAPK is highly probable based on data from structurally similar compounds, direct experimental validation for this compound is a critical area for future research.

To advance the development of this compound as a therapeutic agent, the following research directions are recommended:

-

Comprehensive Antioxidant Profiling: Conduct a full panel of antioxidant assays (ABTS, FRAP, ORAC) to obtain a complete quantitative profile of this compound's antioxidant capacity.

-

In Vivo Cardiovascular Models: Evaluate the efficacy of this compound in relevant animal models of cardiovascular disease, such as ischemia-reperfusion injury and atherosclerosis, to obtain quantitative data on its protective effects on cardiac function and tissue damage.

-

Detailed Mechanistic Studies: Elucidate the precise molecular interactions of this compound with the PI3K/Akt and MAPK signaling pathways in cardiomyocytes and endothelial cells to confirm the putative mechanisms and identify specific molecular targets.

-

Pharmacokinetic and Bioavailability Studies: Investigate the absorption, distribution, metabolism, and excretion (ADME) properties of this compound to understand its bioavailability and optimize dosing for potential clinical applications.

By addressing these research gaps, a more complete understanding of the cardiovascular protective effects of this compound can be achieved, paving the way for its potential translation into novel therapeutic strategies for the prevention and treatment of cardiovascular diseases.

References

The Antimicrobial Spectrum of Afzelechin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Afzelechin, a flavan-3-ol found in various plants, has garnered interest for its potential therapeutic properties, including antioxidant, anti-inflammatory, and antimicrobial activities.[1] This technical guide provides an in-depth overview of the current understanding of the antimicrobial spectrum of this compound. Due to the limited availability of quantitative data specifically for this compound, this document also includes data from closely related flavan-3-ols, such as catechin, to provide a broader perspective on the potential antimicrobial efficacy of this class of compounds. This guide is intended for researchers, scientists, and professionals in drug development who are exploring natural compounds for novel antimicrobial agents.

Quantitative Antimicrobial Activity

Comprehensive quantitative data on the antimicrobial spectrum of this compound remains limited in publicly available scientific literature. One study noted that the antimicrobial properties of this compound were not tested due to the small quantity of the isolated compound.[2] However, studies on structurally similar flavan-3-ols, such as catechin, provide valuable insights into the potential activity of this compound.

The following tables summarize the available Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) data for catechin against various bacterial strains. It is crucial to note that these values are for catechin and not this compound, and they should be interpreted as indicative of the potential activity of this class of flavonoids.

Table 1: Minimum Inhibitory Concentration (MIC) of Catechin Against Uropathogenic Escherichia coli Strains [3]

| Bacterial Strain | MIC (mg/mL) |

| E. coli ATCC 25922 | 1 |

| E. coli ATCC 8739 | 2 |

| E. coli ATCC 43895 | 1 |

| E. coli Clinical Isolate 9 | 0.5 |

| E. coli Clinical Isolate 10 | 0.5 |

| Other E. coli Clinical Isolates | 1 |

Table 2: Minimum Bactericidal Concentration (MBC) of Catechin Against Uropathogenic Escherichia coli Strains [3]

| Bacterial Strain | MBC (mg/mL) |

| E. coli ATCC 25922 | 2 |

| E. coli ATCC 8739 | 4 |

| E. coli ATCC 43895 | 2 |

| E. coli Clinical Isolate 9 | 1 |

| E. coli Clinical Isolate 10 | 1 |

| Other E. coli Clinical Isolates | 2 |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of antimicrobial activity.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is a standard in vitro method for assessing antimicrobial susceptibility.[4] The broth microdilution method is a commonly used technique.

Protocol: Broth Microdilution Method

-

Preparation of Inoculum: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared from a fresh culture of the test microorganism. This is typically diluted in a suitable broth medium (e.g., Mueller-Hinton Broth) to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

-

Preparation of Antimicrobial Agent Dilutions: A stock solution of this compound (or the test compound) is prepared in a suitable solvent (e.g., dimethyl sulfoxide, DMSO). A series of two-fold dilutions of the stock solution are then prepared in the broth medium in a 96-well microtiter plate.

-

Inoculation: Each well containing the diluted antimicrobial agent is inoculated with the standardized microbial suspension.

-

Controls:

-

Positive Control: A well containing the broth medium and the microbial inoculum without the antimicrobial agent to ensure microbial growth.

-

Negative Control: A well containing only the broth medium to check for sterility.

-

-

Incubation: The microtiter plate is incubated under appropriate conditions for the test microorganism (e.g., 37°C for 18-24 hours for most bacteria).

-

Reading of Results: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible growth (turbidity) of the microorganism.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Protocol: MBC Determination

-

Subculturing from MIC Wells: Following the determination of the MIC, a small aliquot (e.g., 10 µL) is taken from the wells of the MIC plate that show no visible growth.

-

Plating: The aliquot is plated onto a suitable agar medium (e.g., Mueller-Hinton Agar) that does not contain the antimicrobial agent.

-

Incubation: The agar plates are incubated under appropriate conditions for the test microorganism (e.g., 37°C for 24 hours).

-

Reading of Results: The MBC is the lowest concentration of the antimicrobial agent that results in a significant reduction (e.g., ≥99.9%) in the number of colonies compared to the initial inoculum.

Mechanisms of Antimicrobial Action

The precise antimicrobial mechanisms of this compound are not fully elucidated. However, research on flavonoids, particularly catechins, suggests several potential modes of action.

Disruption of Bacterial Cell Membrane

Flavonoids can interact with and disrupt the structure and function of the bacterial cell membrane, leading to increased permeability and leakage of intracellular components.

Caption: Proposed mechanism of this compound-induced cell membrane disruption.

Inhibition of DNA Gyrase

Some flavonoids have been shown to inhibit bacterial DNA gyrase, an essential enzyme involved in DNA replication and repair. This inhibition is often achieved by competing with ATP for the binding site on the GyrB subunit of the enzyme.

Caption: Inhibition of DNA gyrase by this compound through competitive ATP binding.

Conclusion

This compound holds promise as a natural antimicrobial agent. However, the current body of research lacks comprehensive quantitative data on its antimicrobial spectrum. The information available for closely related flavan-3-ols, such as catechin, suggests potential activity against a range of bacteria. The proposed mechanisms of action, including cell membrane disruption and DNA gyrase inhibition, provide a foundation for further investigation. Future research should focus on systematically evaluating the in vitro and in vivo antimicrobial efficacy of purified this compound against a broad panel of clinically relevant bacteria and fungi to fully elucidate its therapeutic potential.

References

- 1. Specific Antimicrobial Activities Revealed by Comparative Evaluation of Selected Gemmotherapy Extracts [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Evaluation of Catechin Synergistic and Antibacterial Efficacy on Biofilm Formation and acrA Gene Expression of Uropathogenic E. coli Clinical Isolates [mdpi.com]

- 4. Evaluation of Antimicrobial Activity of the Methanol Extracts from 8 Traditional Medicinal Plants - PMC [pmc.ncbi.nlm.nih.gov]

Afzelechin's Interaction with Cellular Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Afzelechin, a flavan-3-ol, is a natural polyphenolic compound found in various plants, including Bergenia ligulata.[1] It is recognized for a range of biological activities, including antioxidant, anti-inflammatory, anticancer, and antimicrobial properties.[2] This technical guide provides an in-depth exploration of the molecular mechanisms underlying this compound's effects, focusing on its interactions with key cellular signaling pathways. Understanding these interactions is critical for harnessing its therapeutic potential in drug discovery and development. This document summarizes the current scientific evidence, presents quantitative data in a structured format, details relevant experimental protocols, and provides visual diagrams of the implicated pathways and workflows.

Core Signaling Pathways Modulated by this compound

This compound exerts its biological effects primarily by modulating signaling pathways involved in inflammation, oxidative stress, and cell proliferation. The most well-documented interactions involve the NF-κB, Nrf2, STAT-1, and MAPK signaling cascades.

Inhibition of Pro-Inflammatory NF-κB and STAT-1 Signaling

The Nuclear Factor-κB (NF-κB) and Signal Transducer and Activator of Transcription 1 (STAT-1) pathways are crucial regulators of inflammation.[3] Dysregulation of these pathways can lead to chronic inflammation and various diseases.[3] this compound has been shown to suppress the activation of both NF-κB and STAT-1.

In human umbilical vein endothelial cells (HUVECs) stimulated with lipopolysaccharide (LPS), this compound inhibits NF-κB activity and reduces the phosphorylation of STAT-1. This inhibitory action leads to a downstream reduction in the expression of pro-inflammatory mediators, including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), interleukin-1β (IL-1β), and tumor necrosis factor-α (TNF-α). The suppression of these inflammatory molecules highlights this compound's potential as an anti-inflammatory agent.

Caption: this compound's inhibition of NF-κB and STAT-1 pathways.

Activation of the Antioxidant Nrf2 Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a primary regulator of cellular antioxidant responses. Activation of Nrf2 is a key strategy for protecting cells against oxidative stress. This compound is a potent activator of this protective pathway.

This compound induces the nuclear translocation of Nrf2 in a dose-dependent manner while downregulating the levels of its cytosolic repressor, Keap1. Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE), leading to the upregulation of cytoprotective genes like heme oxygenase-1 (HO-1). The induction of HO-1 by this compound contributes to its anti-inflammatory effects by suppressing iNOS and TNF-α expression. This dual ability to suppress pro-inflammatory signals while simultaneously boosting antioxidant defenses makes this compound a molecule of significant interest.

Caption: Activation of the Nrf2 antioxidant pathway by this compound.

Modulation of the MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in regulating cellular processes like proliferation, differentiation, and apoptosis. Afzelin, a closely related flavonoid glycoside of this compound, has been shown to suppress the p38 MAPK pathway. In particulate matter-exposed human keratinocytes, afzelin inhibits the activation of p38 and the downstream transcription factor activator protein-1 (AP-1) components, c-Fos and c-Jun.

Furthermore, computational reverse docking studies have identified key components of the MAPK pathway as potential direct targets for this compound. In studies related to triple-negative breast cancer (TNBC), Extracellular signal-regulated kinase 2 (ERK2) and KRas were identified as top potential targets, suggesting that this compound may inhibit TNBC cell motility by interfering with this pathway.

References

The Neuroprotective Potential of Afzelechin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Afzelechin is a flavan-3-ol, a type of natural phenolic compound, that is garnering significant interest within the scientific community for its potential therapeutic properties. As a member of the flavonoid family, it is found in a variety of plant sources. Emerging research has highlighted its diverse biological activities, including potent antioxidant, anti-inflammatory, and anti-apoptotic effects. These characteristics position this compound as a promising candidate for the development of novel neuroprotective therapies aimed at combating the complex pathologies of neurodegenerative diseases, which are often characterized by oxidative stress, neuroinflammation, and neuronal cell death. This technical guide provides an in-depth overview of the current experimental evidence supporting the neuroprotective properties of this compound, its mechanisms of action, and the detailed protocols used in its evaluation.

Mechanisms of Neuroprotection

This compound exerts its neuroprotective effects through a multi-faceted approach, targeting several key pathways implicated in neuronal damage and cell death. The primary mechanisms identified to date include robust antioxidant activity, modulation of apoptotic signaling, and the regulation of critical neurotrophic pathways.

Antioxidant and Anti-inflammatory Activity

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to neutralize them, is a key pathological feature of many neurodegenerative disorders. This compound has demonstrated significant capabilities in mitigating oxidative damage. In a rat model of reserpine-induced neurotoxicity, administration of this compound led to a dose-dependent restoration of endogenous antioxidant enzymes.[1] Specifically, it increased the activity of Superoxide Dismutase (SOD) and Catalase (CAT), and replenished levels of reduced glutathione (GSH).[1] This was accompanied by a significant reduction in thiobarbituric acid reactive substances (TBARS), a key marker of lipid peroxidation, and decreased levels of nitric oxide (NO), which can be neurotoxic at high concentrations.[1]

Anti-Apoptotic Effects

Apoptosis, or programmed cell death, is a crucial process in the elimination of damaged neurons in neurodegenerative diseases. This compound has been shown to directly interfere with the apoptotic cascade. A key finding is its ability to modulate the expression of the B-cell lymphoma 2 (Bcl-2) family of proteins, which are central regulators of apoptosis. In a reserpine-induced rat model, this compound treatment significantly increased the expression of the anti-apoptotic protein Bcl-2.[1][2] By upregulating Bcl-2, this compound helps to promote neuronal survival and inhibit the cell death pathway.

Modulation of CREB-BDNF Signaling Pathway

The cAMP response element-binding protein (CREB) and brain-derived neurotrophic factor (BDNF) signaling pathway is vital for neuronal survival, synaptic plasticity, and cognitive function. Dysfunction in this pathway is closely linked to the cognitive and memory deficits seen in neurodegenerative disorders. Studies have shown that central administration of this compound in a scopolamine-induced mouse model of memory impairment can restore this critical signaling pathway. This suggests that this compound's neuroprotective effects are not only about preventing damage but also about actively promoting neuronal health and function through the enhancement of neurotrophic signaling.

Experimental Evidence: Quantitative Data

The neuroprotective effects of this compound have been quantified in preclinical animal models. The following tables summarize the key findings from a study utilizing a reserpine-induced model of Parkinson's disease in rats.

Table 1: Effect of this compound on Behavioral and Motor Functions

| Treatment Group | Catalepsy Score (Bar Test) | Immobility Time (Forced Swim Test, s) | Locomotor Activity (Open Field, Line Crossings) |

| Control | Low | Low | High |

| Reserpine (RES) Control | High | 134.2 s | Low |

| RES + Levodopa (30 mg/kg) | Reduced | 28.0 s | Increased |

| RES + this compound (5 mg/kg) | Reduced | 86.4 s | Increased |

| RES + this compound (10 mg/kg) | Significantly Reduced | 64.2 s | Significantly Increased |

| RES + this compound (20 mg/kg) | Markedly Reduced | 38.5 s | Markedly Increased |

Data adapted from Al-hweiti et al., Saudi Pharmaceutical Journal, 2023.

Table 2: Effect of this compound on Brain Monoamine Neurotransmitters

| Treatment Group | Dopamine (DA) | Norepinephrine (NA) | Serotonin (5-HT) |

| Control | Normal Levels | Normal Levels | Normal Levels |

| Reserpine (RES) Control | Reduced | Reduced | Reduced |

| RES + Levodopa (30 mg/kg) | Increased | Increased | Increased |

| RES + this compound (5 mg/kg) | Increased | Increased | Increased |

| RES + this compound (10 mg/kg) | Increased | Increased | Increased |

| RES + this compound (20 mg/kg) | Significantly Increased | Significantly Increased | Significantly Increased |

Data adapted from Al-hweiti et al., Saudi Pharmaceutical Journal, 2023.